REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([S:13]C#N)=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.OP([O-])(O)=O.[K+]>CCO>[C:1]([C:5]1[C:6]([SH:13])=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)O)C)SC#N
|
Name
|
dithiothreitol
|
Quantity
|
25.61 g
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
KH2PO4
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
dithiothreitol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
KH2PO4
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round bottom flask equipped with a magnetic stirrer and condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours at reflux
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with 1:1 Et2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |